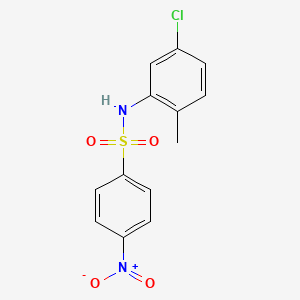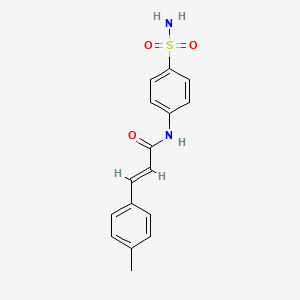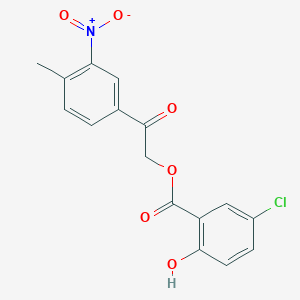![molecular formula C15H16F3NOS B5666361 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5666361.png)
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a spirocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one typically involves the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions. The reaction is facilitated by the use of a Dean-Stark trap to remove water, which drives the reaction to completion . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure high yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an anti-ulcer agent, with activity comparable to omeprazole.
Industry: Its stability and reactivity make it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the spirocyclic structure may contribute to its stability and reactivity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and pharmacokinetic properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable candidate for various applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NOS/c16-15(17,18)11-5-4-6-12(9-11)19-13(20)10-21-14(19)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBJTVSQSSJPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(=O)CS2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B5666283.png)
![5-methyl-1'-[(2-methyl-1H-indol-3-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666301.png)
![4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one](/img/structure/B5666311.png)

![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-L-prolinamide](/img/structure/B5666338.png)

![N,1,3-trimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5666347.png)
![(2,5-DIMETHYL-3-FURYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5666354.png)
![8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5666360.png)
![(3aS,6aS)-2-cyclopentyl-5-[2-(2,4-difluorophenyl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5666374.png)
![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666380.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5666389.png)
![1-(methylsulfonyl)-N-[4-(pyridin-3-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B5666397.png)
